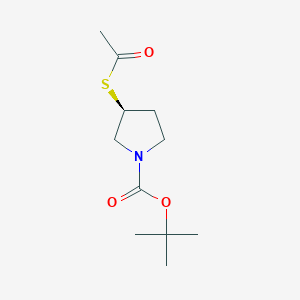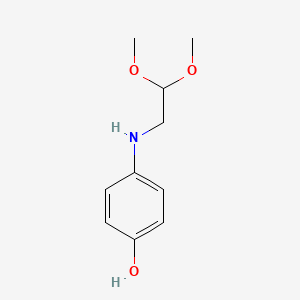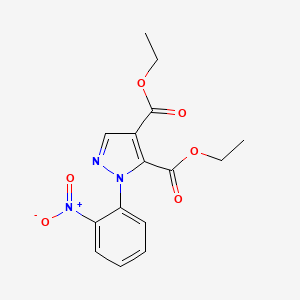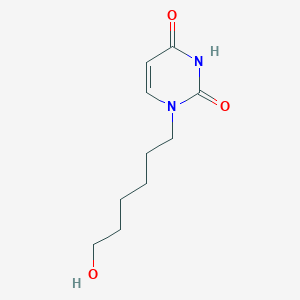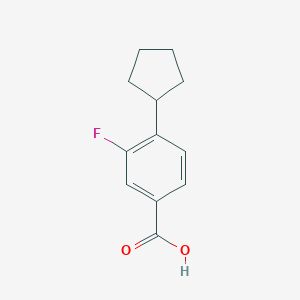
4-cyclopentyl-3-fluorobenzoic acid
描述
4-cyclopentyl-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a cyclopentyl group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-3-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4-cyclopentyl-benzoic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions. Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopentyl-benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions: 4-cyclopentyl-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学研究应用
4-cyclopentyl-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-cyclopentyl-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The cyclopentyl group may also contribute to the compound’s overall stability and bioavailability. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action.
相似化合物的比较
4-Fluorobenzoic acid: Similar in structure but lacks the cyclopentyl group.
3-Fluorobenzoic acid: Similar in structure but lacks the cyclopentyl group.
4-Cyclopentyl-benzoic acid: Similar in structure but lacks the fluorine atom.
Uniqueness: 4-cyclopentyl-3-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the cyclopentyl group, which impart distinct chemical and physical properties
属性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
4-cyclopentyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C12H13FO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
InChI 键 |
CEJBCEZOGRBZSE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=C(C=C(C=C2)C(=O)O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

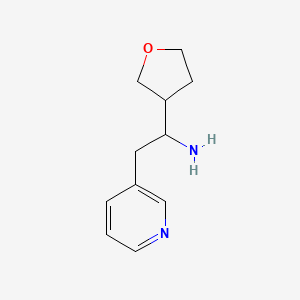
![3-[[2-Benzoxazolyl[3-(4-methoxyphenoxy)propyl]amino]methyl]phenol](/img/structure/B8461817.png)
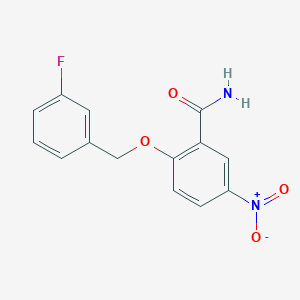
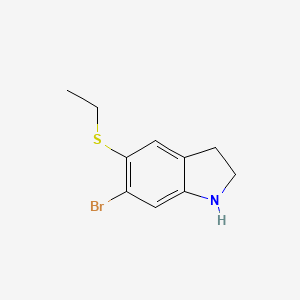
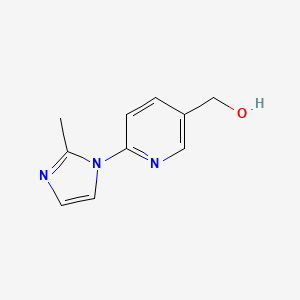
![Propanoic acid, 2,2-dimethyl-, (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenyl ester](/img/structure/B8461894.png)
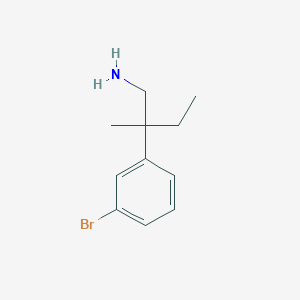
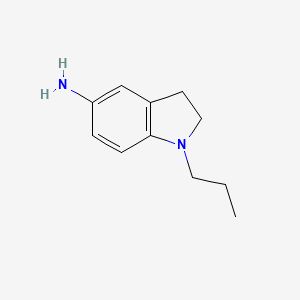
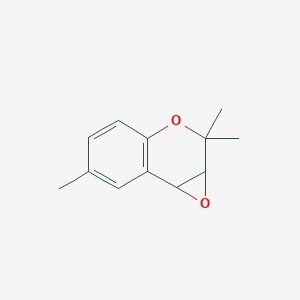
![3,5-Bis[2-(3,5-di-tert-butylphenyl)ethenyl]benzaldehyde](/img/structure/B8461853.png)
